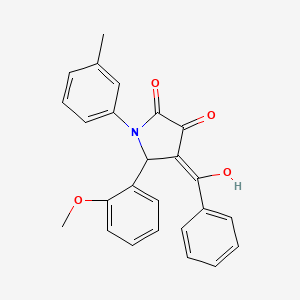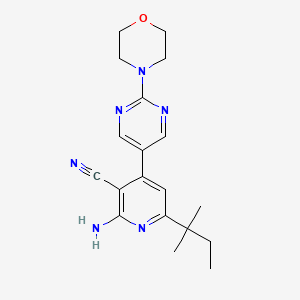![molecular formula C22H26O2 B5297646 1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one, commonly known as AAPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess unique biochemical and physiological properties, making it a promising candidate for research in drug discovery, chemical biology, and medicinal chemistry.
作用机制
The mechanism of action of AAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including tyrosine kinases and histone deacetylases. AAPA has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
A number of studies have investigated the biochemical and physiological effects of AAPA. For example, AAPA has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, AAPA has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of AAPA is its relatively simple synthesis method, which makes it easily accessible for research purposes. In addition, AAPA has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. However, there are also some limitations associated with the use of AAPA in lab experiments. For example, the compound has been found to exhibit low solubility in water, which may limit its bioavailability in vivo.
未来方向
There are a number of future directions for research on AAPA. One area of interest is the development of more potent analogs of the compound, which may exhibit improved bioavailability and efficacy. In addition, further studies are needed to elucidate the mechanism of action of AAPA and to identify potential targets for drug development. Finally, there is also interest in exploring the potential applications of AAPA in other scientific fields, such as materials science and nanotechnology.
Conclusion
In summary, AAPA is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of AAPA and to identify potential targets for drug development.
合成方法
The synthesis of AAPA involves the reaction of 1-adamantyl bromide with 4-allyloxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product, AAPA. The synthesis of AAPA is a relatively simple and straightforward process, making it easily accessible for research purposes.
科学研究应用
AAPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is drug discovery, where AAPA has been found to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, AAPA has also been studied for its potential applications in chemical biology, where it has been used as a tool for studying protein-protein interactions and enzyme inhibition.
属性
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-2-9-24-20-6-3-16(4-7-20)5-8-21(23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-8,17-19H,1,9-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLXVWBWFOHGQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
![5-imino-2-isopropyl-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297582.png)
![3-methyl-7-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297590.png)
![methyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5297591.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)
![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)


![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)
